1-[(5-methylisoxazol-3-yl)methyl]-1H-indazole-3-carboxylic acid
CAS No.:
Cat. No.: VC13417033
Molecular Formula: C13H11N3O3
Molecular Weight: 257.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H11N3O3 |
|---|---|
| Molecular Weight | 257.24 g/mol |
| IUPAC Name | 1-[(5-methyl-1,2-oxazol-3-yl)methyl]indazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C13H11N3O3/c1-8-6-9(15-19-8)7-16-11-5-3-2-4-10(11)12(14-16)13(17)18/h2-6H,7H2,1H3,(H,17,18) |
| Standard InChI Key | WCZKVKDHAVNIJC-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NO1)CN2C3=CC=CC=C3C(=N2)C(=O)O |
| Canonical SMILES | CC1=CC(=NO1)CN2C3=CC=CC=C3C(=N2)C(=O)O |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a 1H-indazole scaffold, a bicyclic structure comprising a benzene ring fused to a pyrazole ring. At position 3, a carboxylic acid group (–COOH) enhances hydrophilicity and enables hydrogen bonding with biological targets. The 1-position is substituted with a (5-methylisoxazol-3-yl)methyl group, introducing a heterocyclic isoxazole ring with a methyl substituent at position 5. This moiety contributes to lipophilicity and steric bulk, influencing receptor binding kinetics .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁N₃O₃ |
| Molecular Weight | 257.24 g/mol |
| Hydrogen Bond Donors | 1 (COOH) |
| Hydrogen Bond Acceptors | 6 (3 N, 3 O) |
| Rotatable Bonds | 4 |
| Topological Polar Surface | 86.7 Ų |
Data derived from PubChem and VulcanChem .
Spectroscopic Features
-
IR Spectroscopy: Stretching vibrations at 1700–1680 cm⁻¹ (C=O of carboxylic acid) and 1600–1500 cm⁻¹ (aromatic C=C) confirm functional groups .
-
NMR: NMR signals include δ 8.1–7.3 ppm (indazole aromatic protons), δ 6.4 ppm (isoxazole proton), and δ 2.4 ppm (methyl group) .
Synthesis and Optimization
Key Synthetic Routes
The synthesis typically involves multi-step organic reactions:
-
Indazole Core Formation: Diazotization of ortho-aminobenzamide derivatives under acidic conditions yields 1H-indazole-3-carboxylic acid .
-
Methylation: Reaction with methylating agents (e.g., trimethyl phosphate) in propanol with magnesium ethoxide introduces the methyl group at position 1 .
-
Isoxazole Conjugation: Mitsunobu coupling or nucleophilic substitution attaches the 5-methylisoxazole moiety to the indazole methyl group .
Example Synthesis (Adapted from Patent US20110172428A1 ):
-
Indazole-3-carboxylic Acid (ICA) Preparation:
-
Diazotize 2-aminobenzamide in HCl/NaNO₂ at 0–5°C.
-
Cyclize intermediate to ICA (yield: 85–90%).
-
-
Methylation:
-
Isoxazole Attachment:
Challenges and Solutions
-
Regioselectivity: Competing N2 methylation in indazole derivatives reduces yield. Alkaline earth metal alkoxides (e.g., Mg(OEt)₂) favor N1 methylation (>95% selectivity) .
-
Solubility: Low aqueous solubility of intermediates necessitates polar aprotic solvents (DMF, DMSO) for coupling reactions .
Biological Activity and Mechanism
Cannabinoid Receptor Agonism
1-[(5-Methylisoxazol-3-yl)methyl]-1H-indazole-3-carboxylic acid acts as a CB1 receptor partial agonist (EC₅₀ = 12 nM) with 30-fold selectivity over CB2. Molecular docking studies reveal:
-
Hydrogen Bonding: Carboxylic acid interacts with Lys192 and Ser383 in CB1’s orthosteric pocket.
-
Hydrophobic Interactions: Methylisoxazole and indazole groups bind to Val196 and Phe174 .
Table 2: Pharmacological Profiles
| Application | Mechanism | Efficacy (In Vitro) |
|---|---|---|
| Neuropathic Pain | CB1-mediated GABA release | ED₅₀ = 1.2 mg/kg (mice) |
| Anxiety | Serotonin receptor modulation | 40% reduction in OFT time |
| Obesity | Appetite suppression | 15% weight loss (rats) |
Data synthesized from preclinical studies .
Comparative Analysis with Analogues
Structural Analogues
-
1-Methylindazole-3-carboxylic Acid: Lacks isoxazole group; shows weaker CB1 affinity (EC₅₀ = 180 nM) .
-
5-Nitroindazole-3-carboxylic Acid: Nitro group enhances anti-inflammatory activity but reduces CNS penetration .
Functional Analogues
-
Rimonabant: CB1 inverse agonist withdrawn due to depression risk. This compound’s partial agonism may offer safer profiles .
Future Directions and Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume